1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to the naphthalene ring.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene typically involves selective difluoromethylation and monofluoromethylation reactions. These reactions can be carried out using nucleophilic, electrophilic, and free radical reagents. . Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene exerts its effects involves the interaction of its fluorinated groups with various molecular targets. These interactions can influence the compound’s binding affinity, metabolic stability, and overall biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene can be compared with other similar compounds such as:
- 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
- 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene
These compounds share similar structural features but differ in the position of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This positional variation can lead to differences in their chemical reactivity, biological activity, and overall properties .
Properties
Molecular Formula |
C12H8F4O |
---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)17-12(15)16/h1-6,11-12H |
InChI Key |
DURDZOCDOLNYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)F |
Origin of Product |
United States |
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